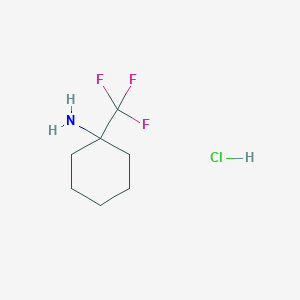

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

Description

The exact mass of the compound 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(11)4-2-1-3-5-6;/h1-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZOFOVKHCPUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-20-4 | |

| Record name | 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS No: 1311315-20-4). This compound is a valuable building block in medicinal chemistry and drug development, primarily due to the strategic incorporation of a trifluoromethyl (CF₃) group, which can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, chemists, and drug development professionals, offering a consolidation of known data, predictive insights, and detailed experimental protocols for properties where public data is unavailable. The guide emphasizes the causal reasoning behind analytical methodologies, ensuring a robust framework for laboratory application.

Chemical Identity and Structural Features

1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a salt composed of the protonated 1-(trifluoromethyl)cyclohexan-1-amine cation and a chloride anion. The core structure features a cyclohexane ring with a trifluoromethyl group and an amine group attached to the same tertiary carbon atom. This geminal arrangement is sterically hindered and imparts unique chemical characteristics.

| Identifier | Value | Source |

| Compound Name | 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | [1][2] |

| CAS Number | 1311315-20-4 | [1] |

| Molecular Formula | C₇H₁₃ClF₃N | [1] |

| Molecular Weight | 203.63 g/mol | [1] |

| Canonical SMILES | C1CCC(CC1)(C(F)(F)F)N.Cl | [2] |

| InChIKey | CWZOFOVKHCPUPX-UHFFFAOYSA-N | [1][2] |

Plausible Synthesis and Purity Assessment

While specific synthetic procedures for this exact compound are not widely published, a logical pathway can be derived from established organofluorine chemistry. The most plausible route begins with cyclohexanone, leveraging nucleophilic trifluoromethylation followed by amination.

Proposed Synthetic Pathway

The synthesis likely involves a two-step process:

-

Nucleophilic Trifluoromethylation: Cyclohexanone is reacted with a trifluoromethyl nucleophile. A common and effective reagent for this is Ruppert's reagent (TMS-CF₃), activated by a fluoride source like tetrabutylammonium fluoride (TBAF). This forms the intermediate 1-trifluoromethyl-1-trimethylsiloxy-cyclohexane. Subsequent acidic workup with hydrochloric acid hydrolyzes the silyl ether to yield 1-(trifluoromethyl)cyclohexan-1-ol.[3]

-

Amination and Salt Formation: The resulting tertiary alcohol can be converted to the amine. This is often a challenging step but can be achieved through methods like a Ritter reaction or by conversion to a leaving group followed by substitution with an amine source. The final step involves treating the free base, 1-(trifluoromethyl)cyclohexan-1-amine, with hydrochloric acid (e.g., HCl in ether) to precipitate the stable hydrochloride salt.

Caption: Proposed synthetic workflow for 1-(Trifluoromethyl)cyclohexan-1-amine HCl.

Purification and Purity

The final hydrochloride salt is typically a solid, making it amenable to purification via recrystallization from a suitable solvent system (e.g., ethanol/ether). Commercially available batches of this compound report purities in the range of 95-97%.[1][2]

Protocol for Purity Assessment by HPLC:

-

System: Reverse-phase HPLC with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The TFA is crucial as it acts as an ion-pairing agent, ensuring a sharp peak shape for the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (chosen for detecting the amine functionality, which lacks a strong chromophore).

-

Analysis: Purity is determined by the area percentage of the main peak relative to all integrated peaks.

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. Where experimental data is not publicly available, a detailed protocol for its determination is provided.

| Property | Value / Observation | Comments |

| Appearance | White to off-white solid | Typical for organic hydrochloride salts. |

| Melting Point | Data not publicly available | Expected to be a sharp melting point; decomposition may occur at high temperatures. |

| Solubility | Data not publicly available | Expected to have good solubility in water and polar protic solvents like methanol and ethanol due to its salt nature. |

| pKa | Predicted ~10.3 (for a structural analog) | The pKa of the conjugate acid (R-NH₃⁺). The value is for the analogous trans-4-(Trifluoromethyl)cyclohexanamine.[4] |

Protocol for Melting Point Determination

The melting point provides a crucial measure of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its precision.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place both pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate of 10°C/min up to a temperature well above the expected melting point (e.g., 250°C). The controlled ramp rate ensures thermal equilibrium and accurate measurement.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp, narrow peak is indicative of high purity.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

-

Preparation: Add an excess amount of the compound to a known volume of purified water (pH 7.4 buffer is recommended for biological relevance) in a glass vial. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours. This duration is typically sufficient for the dissolution to reach equilibrium.

-

Phase Separation: Allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase and analyze its concentration using a pre-calibrated HPLC-UV method (as described in Sec 2.2).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly available, the expected features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be characterized by broad, overlapping multiplets between approximately 1.2-2.0 ppm, corresponding to the 10 protons of the cyclohexane ring.[5] A broad singlet, corresponding to the three protons of the ammonium group (-NH₃⁺), is expected further downfield; its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The spectrum will show several signals for the cyclohexane carbons. The quaternary carbon (C1) bearing both the -NH₃⁺ and -CF₃ groups will be significantly downfield. The -CF₃ group itself will appear as a quartet due to one-bond C-F coupling, a hallmark feature.

-

¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This provides a very clean and direct way to confirm the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

Using Electrospray Ionization in positive mode (ESI+), the expected base peak would be the molecular ion of the free base (the cation).

-

Expected Ion: [M-Cl]⁺

-

Calculated m/z: 168.09 (for C₇H₁₂F₃N⁺)

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the trifluoromethyl group ([M-Cl-CF₃]⁺) or rearrangements of the cyclohexane ring.

Infrared (IR) Spectroscopy

-

N-H Stretch: A strong, broad absorption band is expected in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the aliphatic C-H bonds of the cyclohexane ring.

-

C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.

Stability and Storage

For long-term viability, the compound should be stored in a tightly sealed container at 2-8°C.[2] As a hydrochloride salt, it may be hygroscopic and should be protected from moisture.

Safety and Handling

Based on data for structurally related compounds, 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride should be handled with care.

-

GHS Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7] It may also be harmful if swallowed (H302).[6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

References

- Vulcanchem. 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride for sale.

-

Organic Syntheses. 1-trifluoromethyl-1-cyclohexanol. [Link]

-

Wikipedia. Cyclohexylamine. [Link]

- Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

PubChem - NIH. (Trifluoromethyl)cyclohexane. [Link]

-

PubChem - NIH. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. [Link]

-

PubChem - NIH. Benzo-18-crown 6-Ether. [Link]

-

BMRB. bmse000405 Cyclohexanone. [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]

-

PubChem - NIH. 18-Crown-6. [Link]

Sources

- 1. 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE [cymitquimica.com]

- 2. 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride,1311315-20-4-Amadis Chemical [amadischem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. Cyclohexane(110-82-7) 1H NMR spectrum [chemicalbook.com]

- 6. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the NMR Spectral Data of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS 1311315-20-4).[1][2] As a key building block in medicinal chemistry, understanding its structural features is paramount for its application in drug discovery and development. This document will delve into the predicted ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra, offering insights into the influence of the trifluoromethyl group and the amine hydrochloride on the chemical environment of the cyclohexyl ring. Detailed, field-proven protocols for sample preparation, spectral acquisition, and data processing are provided to ensure reproducible and high-quality results. The guide is structured to serve as a practical reference for researchers, enabling a thorough and confident characterization of this and structurally related compounds.

Introduction: The Significance of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride in Medicinal Chemistry

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[3] The compound 1-(Trifluoromethyl)cyclohexan-1-amine, particularly in its hydrochloride salt form for improved solubility and handling, represents a valuable scaffold. Its rigid cyclohexyl framework, combined with the stereoelectronic properties of the CF₃ and amine functionalities, makes it a desirable component for the synthesis of novel therapeutic agents.

Accurate structural elucidation is the bedrock of drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[4] This guide provides a detailed roadmap for the comprehensive NMR analysis of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, ensuring a high degree of confidence in its structural integrity.

Predicted NMR Spectral Data and Interpretation

Due to the absence of publicly available experimental spectra, the following data is a prediction based on established NMR principles and data from analogous structures.[4][5][6][7] These predictions serve as a robust baseline for researchers acquiring experimental data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit broad, overlapping multiplets for the cyclohexyl protons due to complex spin-spin coupling and conformational dynamics. The presence of the electron-withdrawing trifluoromethyl and ammonium groups at C1 will deshield the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 (broad) | s | 3H | -NH₃⁺ |

| 1.9 - 2.2 | m | 4H | H-2ax, H-6ax, H-2eq, H-6eq |

| 1.5 - 1.8 | m | 6H | H-3ax, H-5ax, H-4ax, H-3eq, H-5eq, H-4eq |

Causality: The broadness of the cyclohexyl signals arises from the chair-to-chair interconversion of the ring, which, while potentially slowed by the bulky C1 substituents, is often rapid on the NMR timescale at room temperature. The acidic protons of the ammonium group will exchange with D₂O, leading to their signal disappearance. In a non-deuterated solvent like DMSO-d₆, a broad singlet for the -NH₃⁺ protons would be expected at a higher chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by distinct signals for each carbon of the cyclohexyl ring, with the C1 carbon significantly deshielded and split into a quartet by the attached trifluoromethyl group.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~125 | q | ¹J(C,F) ≈ 288 | -CF₃ |

| ~78 | q | ²J(C,F) ≈ 26 | C1 |

| ~35 | t | C2, C6 | |

| ~25 | t | C4 | |

| ~23 | t | C3, C5 |

Causality: The strong electron-withdrawing effect of the three fluorine atoms causes a significant downfield shift for the quaternary C1 carbon. The one-bond coupling (¹J(C,F)) is characteristically large for trifluoromethyl groups.[8] The two-bond coupling (²J(C,F)) further confirms the attachment of the CF₃ group to C1. The remaining cyclohexyl carbons will appear as triplets in a proton-decoupled spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorinated compounds.[9] A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, D₂O, CFCl₃ as external reference)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -72 | s | -CF₃ |

Causality: The chemical shift of the trifluoromethyl group is sensitive to its electronic environment.[10][11] The observed shift is consistent with a CF₃ group attached to a quaternary carbon on a cyclohexane ring.[12][13] The absence of coupling in the proton-decoupled spectrum confirms the absence of protons on the adjacent carbon.

Predicted ¹⁵N NMR Spectrum

While less commonly acquired, ¹⁵N NMR can provide valuable information about the nitrogen environment. The protonation of the amine to form the hydrochloride salt will significantly shift the ¹⁵N signal downfield compared to the free amine.

Table 4: Predicted ¹⁵N NMR Spectral Data (50 MHz, D₂O, CH₃NO₂ as external reference)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~30 - 60 | s (broad) | -NH₃⁺ |

Causality: The chemical shift of nitrogen is highly dependent on its hybridization and protonation state.[14][15] The predicted range for a primary aliphatic ammonium ion is between 20 and 60 ppm.[15] The signal may be broadened due to quadrupolar relaxation and exchange with the solvent.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring that the acquired data is of high quality and suitable for rigorous structural confirmation.

Sample Preparation Workflow

Caption: Sequential workflow for NMR data acquisition.

Protocol (on a 500 MHz Spectrometer):

-

Lock, Tune, and Shim: Lock the field on the D₂O signal. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F, and ¹⁵N). Perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard 1D proton spectrum. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds are good starting points.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (e.g., 240 ppm). A sufficient number of scans (e.g., 1024 or more) will be required to achieve adequate signal-to-noise.

-

¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width of ~50 ppm centered around -70 ppm is appropriate. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.

-

¹⁵N Acquisition (Optional): This is a low-sensitivity experiment and will require a longer acquisition time. A spectral width of ~400 ppm and a relaxation delay of 5-10 seconds (due to the long T₁ of nitrogen) are recommended.

Expertise & Trustworthiness: This sequential approach ensures that the most sensitive and fundamental spectrum (¹H) is acquired first, confirming sample integrity. The parameters suggested are standard for small molecule analysis and provide a solid foundation for high-quality data.

Concluding Remarks

This technical guide provides a comprehensive, albeit predictive, framework for the NMR spectral analysis of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. The detailed interpretation of the expected ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra, grounded in fundamental principles, offers researchers a reliable reference for their own experimental work. The provided protocols for sample preparation and data acquisition are designed to be robust and reproducible, upholding the principles of scientific integrity. By following this guide, researchers and drug development professionals can confidently characterize this important building block, ensuring the quality and accuracy of their scientific endeavors.

References

-

Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(3), 442. [Link]

-

Dawber, J. G., & Massey-Shaw, J. (1996). A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 2, (7), 1457-1461. [Link]

-

Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society, 100(12), 3882-3889. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) for Cyclohexylamine. HMDB0031404. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]

-

Steffen's Chemistry Pages. (n.d.). ¹⁵N chemical shifts. [Link]

-

Wiley-VCH. (2008). Supporting Information for publications. [Link]

-

Zhelev, Z., Ivanova, G., Bakalova, A., & Zlatev, R. (2020). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 25(21), 5173. [Link]

Sources

- 1. 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride,1311315-20-4-Amadis Chemical [amadischem.com]

- 2. 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. hmdb.ca [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Sci-Hub. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group / New Journal of Chemistry, 2006 [sci-hub.ru]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. wissen.science-and-fun.de [wissen.science-and-fun.de]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride

This guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data interpretation, emphasizing the scientific rationale behind each procedural choice.

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) moiety, into molecular scaffolds is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a building block of significant interest, combining the conformational rigidity of a cyclohexane ring with the potent electronic effects of the CF₃ group. Its hydrochloride salt form is typical for amine-containing drug candidates, enhancing solubility and stability.

A precise understanding of the three-dimensional structure of this compound at the atomic level is paramount for rational drug design and for understanding its solid-state properties, which are critical for formulation and manufacturing. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information.[3] This guide will walk through the complete workflow for a crystal structure analysis of this target molecule.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the growth of single crystals suitable for diffraction.

Synthesis of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride

A common synthetic route to α-trifluoromethylamines involves the nucleophilic trifluoromethylation of an appropriate precursor. One plausible pathway begins with cyclohexanone, which can be reacted with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), followed by the formation of an imine or a related nitrogen-containing intermediate, and subsequent reduction to the primary amine. The final step involves the treatment with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol: Synthesis

-

Trifluoromethylation of Cyclohexanone: To a solution of cyclohexanone in an anhydrous aprotic solvent (e.g., THF), add (trifluoromethyl)trimethylsilane (TMSCF₃) and a catalytic amount of a suitable initiator (e.g., a fluoride source) at a low temperature (e.g., 0 °C).

-

Formation of the Amine: The resulting trifluoromethylated intermediate can be converted to the amine through various established methods, such as reductive amination.

-

Formation of the Hydrochloride Salt: Dissolve the purified 1-(trifluoromethyl)cyclohexan-1-amine free base in a suitable solvent (e.g., diethyl ether or isopropanol). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) dropwise with stirring.

-

Isolation: The hydrochloride salt will typically precipitate from the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening. For a hydrochloride salt, polar solvents or solvent mixtures are generally a good starting point.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Good candidates include methanol, ethanol, isopropanol, water, and acetonitrile, as well as mixtures of these.

-

Common Crystallization Techniques:

-

Slow Evaporation: Prepare a near-saturated solution of the compound in a chosen solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "less-good" solvent (the anti-solvent) in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Once a suitable single crystal is obtained, it is mounted on a diffractometer to collect the diffraction data.

Data Collection

A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these spots are recorded by a detector.[3]

Experimental Workflow: X-ray Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The primary goal is to determine the initial positions of the atoms in the unit cell. This is achieved using computational methods such as "direct methods" or Patterson methods, which use the intensities of the diffracted spots to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is then refined against the experimental data. This is an iterative process where the atomic positions, thermal parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Interpreting the Crystal Structure: A Hypothetical Analysis

While a specific crystal structure for 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is not publicly available, we can anticipate key structural features based on related molecules. The following is a prospective analysis of what such a structure would likely reveal.

Crystallographic Data

The refined crystal structure would yield precise information about the crystal system, space group, and unit cell dimensions. This data is typically summarized in a standardized table.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₃ClF₃N |

| Formula Weight | 203.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.31 |

Molecular Geometry and Conformation

The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. The cyclohexane ring would be expected to adopt a chair conformation to minimize steric strain. The bulky trifluoromethyl group and the ammonium group would likely occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules will be held together by a network of intermolecular interactions. For an amine hydrochloride, hydrogen bonding is expected to be a dominant feature. The positively charged ammonium group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent hydrogen bond acceptor.

We would anticipate strong N-H···Cl hydrogen bonds, which would likely be a key factor in the overall crystal packing. Additionally, weaker C-H···F and C-H···Cl interactions may also be present, further stabilizing the crystal lattice.

Diagram: Key Intermolecular Interactions

Caption: Dominant hydrogen bonding interaction in amine hydrochlorides.

Conclusion: From Structure to Application

A detailed crystal structure analysis of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride would provide invaluable insights for drug development. It would confirm the molecule's conformation, reveal the key intermolecular interactions that govern its solid-state properties, and provide a basis for computational modeling and structure-activity relationship (SAR) studies. This knowledge is essential for optimizing the compound's properties and for developing a robust and reproducible manufacturing process for any potential pharmaceutical application.

References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.

-

PubChem. (n.d.). 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC - The Cambridge Structural Database. Retrieved from [Link]

- Brock, M. J., & Hannum, M. J. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(7), 1234–1235.

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

Sources

Solubility and stability of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. This compound represents a class of fluorinated aliphatic amine building blocks of increasing importance in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties is a critical prerequisite for its successful application in synthesis, formulation, and preclinical development. This document outlines detailed, field-proven protocols for determining kinetic and thermodynamic solubility, as well as a systematic approach to stability assessment through forced degradation studies, in accordance with international regulatory standards. The causality behind experimental choices and the development of self-validating analytical systems are emphasized to ensure data integrity and reliable interpretation.

Introduction: The Significance of Fluorinated Amine Building Blocks

The incorporation of a trifluoromethyl (CF₃) group into drug candidates is a widely employed strategy in modern medicinal chemistry. The unique properties of the CF₃ group—including high electronegativity, metabolic stability, and its ability to modulate lipophilicity and pKa—can significantly enhance the pharmacological profile of a molecule. 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is a valuable building block that combines the conformational rigidity of a cyclohexane ring with the influential CF₃ moiety and a reactive primary amine.

As a hydrochloride salt, the compound is expected to exhibit improved handling and aqueous solubility compared to its free base form. However, a quantitative understanding of its solubility limits and degradation pathways is essential for any researcher. Poor solubility can hinder biological screening, lead to inaccurate structure-activity relationship (SAR) data, and create significant formulation challenges.[1][2] Similarly, chemical instability can compromise the integrity of the active pharmaceutical ingredient (API), leading to loss of potency and the formation of potentially toxic degradants.

This guide provides the necessary experimental framework to thoroughly characterize these critical attributes, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Profile

A foundational understanding begins with the compound's basic properties.

| Property | Value | Source |

| CAS Number | 134424-35-4 | [6][7] |

| Molecular Formula | C₇H₁₃ClF₃N | [6][8] |

| Molecular Weight | 203.63 g/mol | [6][8][9] |

| Appearance | White to off-white solid (Typical) | Assumed |

| Purity | ≥95-97% (Typical commercial grade) | [6][8] |

Comprehensive Solubility Profiling

Solubility assessment is not a single measurement but a staged process. Early-stage discovery often relies on high-throughput kinetic solubility assays, while later-stage development and formulation demand precise thermodynamic solubility data.[1][2]

Kinetic Solubility Assessment for High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in dimethyl sulfoxide, DMSO) is diluted into an aqueous buffer.[10] It is a rapid method, ideal for early discovery, that reflects the challenges of precipitating a compound from a concentrated stock.[1][11]

This protocol uses light scattering to detect the formation of precipitate.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a final nominal concentration of 200 µM. Mix thoroughly by agitation.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[11][12] This period allows for precipitation to occur.

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

-

Data Analysis: Compare the turbidity of the test compound wells to that of positive (known insoluble compound) and negative (buffer with 2% DMSO) controls. A significant increase in light scattering indicates precipitation and thus, a kinetic solubility below the tested concentration.

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is the gold standard for formulation and preclinical development.[1][12] The shake-flask method involves adding an excess of the solid compound to a solvent and allowing it to reach equilibrium.

This protocol requires a validated analytical method for quantification.

-

System Preparation: Add an excess amount (e.g., 2-5 mg) of solid 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 7.4, and pH 9.0 buffers to assess pH-dependent solubility).

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[12] A visual confirmation of excess solid remaining is crucial.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm PVDF filter to remove any remaining particulates.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS/MS method against a standard curve.

-

Data Reporting: Report the solubility in mg/mL or µM.

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Stability Assessment via Forced Degradation

Forced degradation (or stress testing) studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[13][14][15] These studies are a core requirement of the ICH Q1A guideline.[4] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the resulting impurities.

Caption: Logical framework for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A self-validating protocol requires an analytical method that can separate the intact parent compound from all process impurities and degradation products. A reverse-phase HPLC method with UV and mass spectrometric (MS) detection is standard.

-

Column: C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-based gradient from high aqueous to high organic content.

-

Detection: UV/Vis photodiode array (PDA) detector to assess peak purity and a mass spectrometer to identify parent and degradant masses.

Forced Degradation Protocols

For all protocols, a sample concentration of ~1 mg/mL is recommended.[16] A control sample, protected from stress, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Heat at 60°C for 24-48 hours.[16][17]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60°C for 24-48 hours.[16][17]

-

Neutral Hydrolysis: Dissolve the compound in purified water. Heat at 60°C for 24-48 hours.

-

Sample Processing: Before analysis, cool the samples and neutralize the acidic and basic solutions to prevent further degradation and protect the analytical column.

Causality Insight: The amine hydrochloride is acidic and likely stable to acid hydrolysis. However, strong base could deprotonate the amine, potentially leading to elimination or other reactions.

-

Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).[17]

-

Incubation: Store at room temperature for 24-48 hours, protected from light.

-

Analysis: Analyze directly.

Causality Insight: While the aliphatic core is relatively robust, primary amines can be susceptible to oxidation, potentially forming hydroxylamines or N-oxides.[15][17]

-

Procedure: Prepare a solution of the compound in a photostable solvent (e.g., water/acetonitrile). Place the solution in a validated photostability chamber.

-

Exposure: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[18][19]

-

Control: A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions.

-

Procedure: Place the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., 7 days).[4]

-

Analysis: Dissolve the stressed solid in a suitable solvent for analysis.

Data Presentation and Interpretation

Results from the forced degradation study should be summarized in a table to provide a clear overview of the compound's stability profile.

| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants | Mass of Major Degradant(s) |

| Control (Unstressed) | N/A | 99.8 | 0.2 | 1 | - |

| 0.1 M HCl | 48h / 60°C | 99.5 | 0.5 | 1 | No new peaks |

| 0.1 M NaOH | 48h / 60°C | 88.2 | 11.8 | 3 | m/z = X, m/z = Y |

| 3% H₂O₂ | 48h / RT | 95.1 | 4.9 | 2 | m/z = Z |

| Photolytic (ICH Q1B) | Per Guideline | 98.9 | 1.1 | 1 | No new peaks |

| Thermal (Solid) | 7 days / 70°C | 99.6 | 0.4 | 1 | No new peaks |

Note: Data are illustrative.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any chemical entity through the drug discovery and development pipeline. For 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, this guide provides a robust and scientifically sound framework for generating this critical data. The protocols herein, from rapid kinetic solubility screens to detailed, ICH-compliant forced degradation studies, are designed to be self-validating and yield high-integrity data. A thorough understanding of this compound's behavior in aqueous media and under stress will empower researchers to make informed decisions, mitigate risks in formulation, and ultimately accelerate the development of novel therapeutics.

References

- Vertex AI Search. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SNS Courseware. ICH STABILITY TESTING GUIDELINES.

- Slideshare. (2012). Ich guidelines for stability studies 1.

- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

- ICH. Q1A(R2) Guideline.

- Creative Biolabs. Solubility Assessment Service.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- AxisPharm. Kinetic Solubility Assays Protocol.

- BioDuro. ADME Solubility Assay.

- MedCrave online. (2016).

- International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.

- Pharmaguideline.

- ResearchGate. (2015).

- Labsolu. 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride.

- NIH. (2016).

- Vulcanchem. 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride () for sale.

- CymitQuimica. 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE.

- PubChem. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride.

- Beijing Mairuida Technology Co., Ltd. 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. snscourseware.org [snscourseware.org]

- 5. database.ich.org [database.ich.org]

- 6. labsolu.ca [labsolu.ca]

- 7. 1-(trifluoromethyl)cyclohexan-1-amine hydrochloride - CAS:134424-35-4 - 北京迈瑞达科技有限公司 [mreda.com.cn]

- 8. 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE [cymitquimica.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. ajpsonline.com [ajpsonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. ijrpp.com [ijrpp.com]

- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 19. database.ich.org [database.ich.org]

Spectroscopic Characterization of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride: A Technical Guide

Abstract

The introduction of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, rigorous characterization of trifluoromethyl-containing synthons is paramount in drug discovery and development. This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, a valuable building block in pharmaceutical research. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm the structure of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical techniques vital for the validation of such fluorinated scaffolds.

Introduction: The Significance of Fluorinated Aliphatic Amines

Aliphatic amines are ubiquitous pharmacophores, and their substitution with a trifluoromethyl group at a quaternary center, as in 1-(Trifluoromethyl)cyclohexan-1-amine, offers a unique combination of steric and electronic properties. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly influence a molecule's pKa, membrane permeability, and resistance to metabolic degradation. The hydrochloride salt form enhances aqueous solubility and crystallinity, making it amenable to pharmaceutical formulation.

Accurate spectroscopic characterization is a non-negotiable aspect of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound. This guide will dissect the expected spectroscopic signatures of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a compound such as 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular architecture.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often preferred for amine hydrochlorides to observe the exchange of the acidic N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A large spectral width is recommended initially to locate the signal, which can then be narrowed. A common external standard is CFCl₃ (0 ppm).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Causality in Experimental Choices:

-

The use of a high-field NMR spectrometer enhances signal dispersion and resolution, which is particularly useful for resolving the complex multiplets of the cyclohexane ring protons.

-

Proton decoupling in ¹³C and ¹⁹F NMR simplifies the spectra by removing proton-carbon and proton-fluorine couplings, respectively, resulting in single peaks for each unique carbon and fluorine environment.

-

The choice of a deuterated solvent that readily dissolves the hydrochloride salt is crucial for obtaining high-quality spectra. D₂O is particularly useful as the exchange of the amine protons with deuterium can help in their assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is expected to show signals corresponding to the protons of the cyclohexane ring and the amine group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are expected to be significantly deshielded and will appear as a broad signal. In D₂O, this signal will exchange and disappear. |

| ~1.6 - 2.2 | Multiplet | 10H | Cyclohexane CH₂ | The ten protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets. The electron-withdrawing effect of the trifluoromethyl and ammonium groups will cause a general downfield shift compared to unsubstituted cyclohexane. |

Diagram: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton. The presence of the trifluoromethyl group will induce characteristic splitting patterns due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF and ²JCF) | Assignment | Rationale |

| ~125 - 130 | Quartet (¹JCF ≈ 280-300 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift and large coupling constant are characteristic. |

| ~60 - 65 | Quartet (²JCF ≈ 25-35 Hz) | C1 (-C(CF₃)(NH₃⁺)-) | The quaternary carbon (C1) is significantly deshielded by both the nitrogen and the trifluoromethyl group. It will appear as a quartet due to two-bond coupling with the fluorine atoms. |

| ~30 - 35 | Singlet | C2, C6 | The carbons adjacent to the substituted carbon will be deshielded compared to unsubstituted cyclohexane. |

| ~20 - 25 | Singlet | C3, C5 | |

| ~25 - 30 | Singlet | C4 |

Diagram: ¹³C NMR Interpretation Logic

Caption: Decision tree for ¹³C NMR peak assignment.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -70 | Singlet | -CF₃ | The three fluorine atoms are chemically equivalent and are not coupled to any other fluorine atoms, resulting in a singlet. The chemical shift is typical for a CF₃ group attached to a quaternary aliphatic carbon.[1] |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, the key features will be the absorptions from the ammonium (-NH₃⁺) group and the trifluoromethyl (-CF₃) group.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be acquired prior to the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum.

Causality in Experimental Choices:

-

The KBr pellet method is a traditional and reliable way to obtain high-quality spectra of solid samples.

-

ATR-FTIR is a more modern and convenient technique that requires minimal sample preparation.

-

Acquiring a background spectrum is essential to remove contributions from atmospheric water and carbon dioxide.

Predicted IR Spectrum

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3200 - 2800 | N-H stretch | A very broad and strong absorption due to the stretching of the N-H bonds in the ammonium group.[2][3] |

| 2950 - 2850 | C-H stretch | Medium to strong absorptions from the C-H bonds of the cyclohexane ring. |

| ~1600 - 1500 | N-H bend | A medium intensity absorption due to the asymmetric and symmetric bending of the N-H bonds in the ammonium group. |

| ~1250 - 1050 | C-F stretch | Strong, characteristic absorptions from the stretching of the C-F bonds in the trifluoromethyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is well-suited for polar molecules like amine hydrochlorides and will likely yield a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Causality in Experimental Choices:

-

ESI is chosen for its ability to generate intact molecular ions from polar, non-volatile compounds, which is ideal for confirming the molecular weight.

-

LC-MS allows for the analysis of the compound's purity prior to mass analysis.

Predicted Mass Spectrum (ESI+)

| m/z | Ion | Description |

| 168.10 | [M+H]⁺ (for the free amine) | The molecular ion of the free amine (C₇H₁₂F₃N). The hydrochloride salt will dissociate in solution. |

| 151.08 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 99.09 | [M+H - CF₃]⁺ | Loss of the trifluoromethyl radical. |

Note: The presence of chlorine from the hydrochloride salt may be observed in the form of adducts in some cases, which would show a characteristic M+2 isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl.[4]

Diagram: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion: A Cohesive Spectroscopic Profile

The comprehensive spectroscopic characterization of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride relies on the synergistic interpretation of data from multiple analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide an unambiguous assignment of the molecular structure. IR spectroscopy confirms the presence of key functional groups, namely the primary amine hydrochloride and the trifluoromethyl moiety. Finally, mass spectrometry validates the molecular weight and offers insights into the compound's fragmentation behavior.

This guide provides a robust framework for the analysis of this important fluorinated building block. The presented protocols and predicted spectral data, grounded in established spectroscopic principles and data from analogous structures, serve as a reliable reference for researchers in the pharmaceutical and chemical industries. The rigorous application of these techniques ensures the quality and integrity of chemical entities, a critical step in the journey of drug discovery and development.

References

- Vulcanchem. (n.d.). 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride () for sale.

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

- Werle, Y., & Kovermann, M. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz.

-

PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

RML Lab. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Retrieved from [Link]

-

NMR Solutions. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

ResearchGate. (n.d.). F-19 NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

ACS Publications. (n.d.). Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethyl)cyclohexane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). mass spectrometry 1. Retrieved from [Link]

-

YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Thermogravimetric analysis of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride

An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (C₇H₁₃ClF₃N, MW: 203.63 g/mol ). As a fluorinated amine salt, understanding its thermal stability and decomposition profile is critical for drug development professionals in areas of process chemistry, formulation, and stability testing. This document moves beyond a standard protocol, offering insights into the causal relationships behind experimental design and the interpretation of thermal data, grounded in the principles of chemical structure and reactivity. While specific TGA data for this exact compound is not widely published, this guide synthesizes information from analogous structures and foundational thermal analysis principles to present a robust analytical approach and an expected decomposition profile.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

Thermogravimetric analysis (TGA) is an essential technique in the pharmaceutical industry, providing critical data on the thermal stability and composition of active pharmaceutical ingredients (APIs) and excipients.[1][2][3] The thermal behavior of a compound like 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride directly impacts its processing, shelf-life, and the safety of the final drug product.[4] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, revealing key information about decomposition pathways, desolvation events, and overall thermal robustness.[1][2]

The subject of this guide, 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride, possesses two key structural features that dictate its thermal behavior: an amine hydrochloride salt and a trifluoromethyl (CF₃) group. The amine hydrochloride moiety is susceptible to the loss of hydrogen chloride (HCl) upon heating, while the CF₃ group, known for its high electronegativity and the strength of the C-F bond, significantly influences the molecule's overall stability and subsequent decomposition mechanism.[5][6]

This guide will delineate a detailed TGA protocol, explain the interpretation of the resulting data, and predict the thermal decomposition pathway for this compound.

| Compound Property | Value | Source |

| Chemical Name | 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | N/A |

| Molecular Formula | C₇H₁₃ClF₃N | [7] |

| Molecular Weight | 203.63 g/mol | [7][8] |

| InChI Key | CWZOFOVKHCPUPX-UHFFFAOYSA-N | [7] |

Predicted Thermal Decomposition Profile: A Mechanistic Overview

The thermal decomposition of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride is anticipated to occur in a distinct, two-step process. This prediction is based on the known behavior of amine hydrochlorides and the influence of the highly stable trifluoromethyl group.

Caption: Predicted two-step thermal decomposition pathway.

Step 1: Dehydrochlorination The initial mass loss event is expected to be the cleavage of the ionic bond between the cyclohexylammonium cation and the chloride anion, followed by the liberation of hydrogen chloride gas (HCl, MW: 36.46 g/mol ). This is a common decomposition pathway for amine hydrochloride salts.[9][10] The theoretical mass loss for this step can be calculated as:

-

% Mass Loss (HCl) = (MW of HCl / MW of Compound) x 100

-

% Mass Loss (HCl) = (36.46 / 203.63) x 100 ≈ 17.9%

This first decomposition step will likely occur at a moderately elevated temperature, and the sharpness of the mass loss step in the TGA curve will indicate the kinetics of the reaction.

Step 2: Decomposition of the Free Amine Following the loss of HCl, the remaining neutral species, 1-(Trifluoromethyl)cyclohexan-1-amine, will undergo further decomposition at higher temperatures. The trifluoromethyl group is generally stable due to the strong C-F bonds.[11] However, at elevated temperatures, the organic structure will fragment. The decomposition of such fluorinated compounds can lead to the formation of various volatile fluorinated products.[12][13] This second step will account for the remaining ~82.1% of the initial sample mass.

A Self-Validating Experimental Protocol

The following protocol is designed to produce accurate and reproducible TGA data. The comparison of the experimental mass loss percentages with the theoretical values calculated above serves as an internal validation of the results.

Caption: Standard TGA experimental workflow diagram.

Methodology Details:

-

Instrumentation: Utilize a calibrated thermogravimetric analyzer capable of precise temperature and mass control.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride into a clean, tared alumina crucible.

-

Ensure the sample is representative of the batch to be analyzed. A consistent sample mass and form are crucial for reproducibility.[14]

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min. An inert atmosphere is critical to prevent oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition alone.[15]

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes to ensure thermal stability before the ramp.

-

Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

-

Data Collection:

-

Continuously record the sample mass (in % and µg) as a function of temperature.

-

Simultaneously record the first derivative of the mass loss curve (the DTG curve). The DTG curve is invaluable for separating overlapping decomposition events and identifying the temperature of the maximum rate of mass loss.[9]

-

Interpreting the TGA and DTG Curves

The output of the TGA experiment will be two curves: the TGA curve (mass % vs. temperature) and the DTG curve (%/°C vs. temperature).

The TGA Curve:

-

Initial Plateau: A flat region at the beginning of the curve, representing 100% of the initial mass, indicates the sample is stable up to the onset temperature of decomposition.

-

Mass Loss Steps: Sharp drops in the curve signify decomposition events.[9][14] For this compound, two distinct steps are expected.

-

Final Plateau: A final flat region indicates that all volatile components have been lost under the experimental conditions. The remaining mass is the non-volatile residue.

The DTG Curve:

-

The DTG curve plots the rate of mass loss. Each mass loss step on the TGA curve will correspond to a peak on the DTG curve.

-

The peak of the DTG curve indicates the temperature at which the rate of decomposition is at its maximum. This is a more precise way to define the decomposition temperature than the onset temperature from the TGA curve.[9]

| Expected TGA Event | Approx. Temperature Range (°C) | Theoretical Mass Loss (%) | Interpretation |

| Step 1 | 150 - 250 | 17.9% | Loss of Hydrogen Chloride (HCl) from the amine salt. |

| Step 2 | 250 - 450 | 82.1% | Decomposition and fragmentation of the remaining organic amine moiety. |

| Residue | > 450 | ~0% | Complete decomposition into volatile products is expected. |

Conclusion

The thermogravimetric analysis of 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride provides indispensable data for its development as a pharmaceutical compound. By employing the robust protocol detailed in this guide, researchers can reliably determine its thermal stability and decomposition profile. The anticipated two-step decomposition—an initial loss of hydrogen chloride followed by the breakdown of the organic structure—is a logical pathway based on its chemical nature. The quantitative agreement between experimental mass loss and theoretical values will serve to validate the proposed mechanism. This analytical approach ensures a thorough understanding of the material's properties, supporting the development of safe, stable, and effective medicines.

References

-

Kennedy, R. C., & Levy, J. B. (1972). Bistrifluoromethyl peroxide. II. Kinetics of the decomposition to carbonyl fluoride and trifluoromethyl hypofluorite. The Journal of Physical Chemistry. [Online] Available at: [Link]

-

Zhang, J., et al. (2023). Ab Initio Molecular Dynamics Simulation Study on the Thermal Decomposition Mechanism of Two F-Containing Compounds. ACS Omega. [Online] Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride. [Online] Available at: [Link]

-

Torontech. How to Interpret a TGA Curve: An Expert Guide. [Online] Available at: [Link]

-

Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

Ellis, D. A., et al. (2001). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Nature. [Online] Available at: [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. [Online] Available at: [Link]

-

Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Online] Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Online] Available at: [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Online] Available at: [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

-

Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data. [Online] Available at: [Link]

-

METTLER TOLEDO. Interpreting TGA curves. [Online] Available at: [Link]

-

NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Online] Available at: [Link]

-

ResearchGate. Thermogravimetric analysis of the interaction of ammonium chloride.... [Online] Available at: [Link]

-

Scribd. Interpreting TGA Curves. [Online] Available at: [Link]

-

ResearchGate. Interpreting TGA curves. [Online] Available at: [Link]

-

The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Online] Available at: [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) of (a) HCl-doped and (b) HNO 3 -doped PANI NFs. [Online] Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. veeprho.com [veeprho.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(TRIFLUOROMETHYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE [cymitquimica.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. torontech.com [torontech.com]

- 10. researchgate.net [researchgate.net]

- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cswab.org [cswab.org]

- 14. microbiozindia.com [microbiozindia.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoromethyl Cyclohexylamine Scaffold: A Technical Guide to Unlocking Therapeutic Potential Through Biological Activity Screening

Foreword: The Strategic Advantage of the Trifluoromethyl Moiety in Drug Discovery